![molecular formula C19H25NO2 B1389456 N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline CAS No. 1040683-82-6](/img/structure/B1389456.png)
N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline
描述
N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline: is a biochemical compound with the molecular formula C19H25NO2 and a molecular weight of 299.41 g/mol . It is primarily used in proteomics research and has applications in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline typically involves the reaction of 2-methylphenol with propylene oxide to form 2-(2-methylphenoxy)propanol. This intermediate is then reacted with 3-propoxyaniline under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions
N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted products.
科学研究应用
N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline is widely used in scientific research, particularly in the field of proteomics. It is used as a biochemical reagent to study protein interactions and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of specialized materials .
作用机制
The mechanism of action of N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
N-[2-(2-Methylphenoxy)propyl]-3-(3-phenylpropoxy)aniline: A similar compound with an additional phenylpropoxy group.
N-[2-(2-Methylphenoxy)propyl]-3-(3-methylpropoxy)aniline: A similar compound with a methylpropoxy group instead of a propoxy group.
Uniqueness
N-[2-(2-Methylphenoxy)propyl]-3-propoxyaniline is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it valuable in various research applications .
属性
IUPAC Name |
N-[2-(2-methylphenoxy)propyl]-3-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-4-12-21-18-10-7-9-17(13-18)20-14-16(3)22-19-11-6-5-8-15(19)2/h5-11,13,16,20H,4,12,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWZKAGQORRTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)NCC(C)OC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline](/img/structure/B1389375.png)
![N-[4-(Heptyloxy)benzyl]-2-methoxyaniline](/img/structure/B1389377.png)


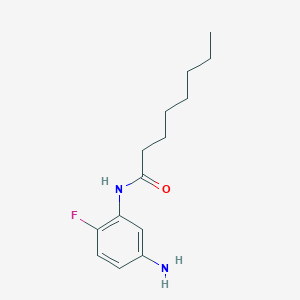
![1-[5-Bromo-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1389382.png)
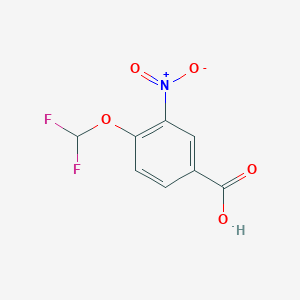
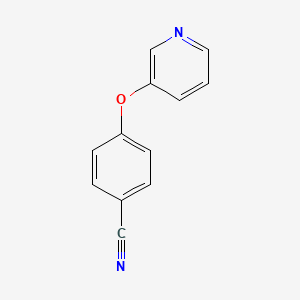
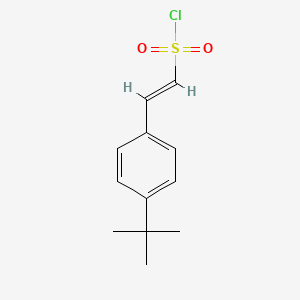
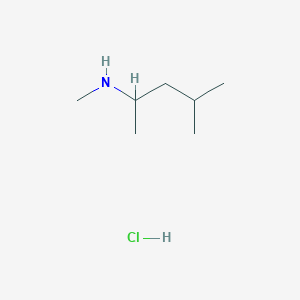
![3-[(Tetrahydro-2-furanylmethyl)amino]propanamide](/img/structure/B1389389.png)
![2-[(3-Methoxypropyl)amino]nicotinic acid](/img/structure/B1389390.png)
![4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid](/img/structure/B1389391.png)

